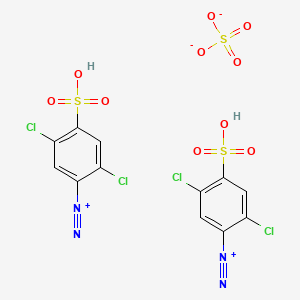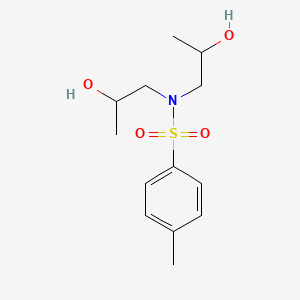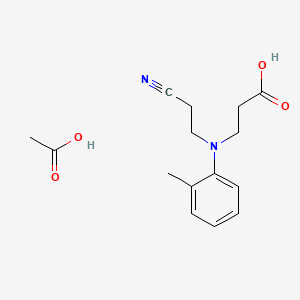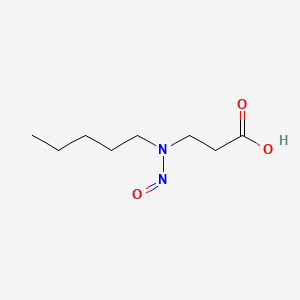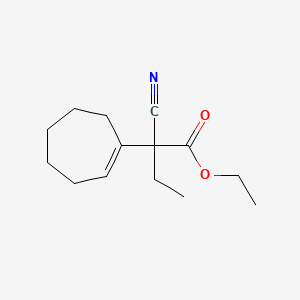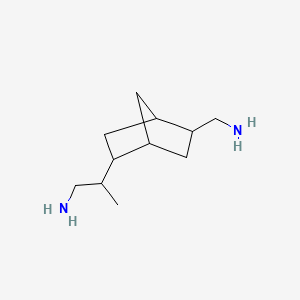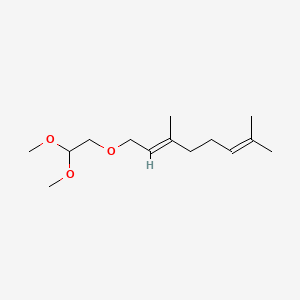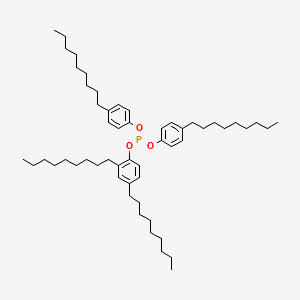
2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite is a chemical compound with the molecular formula C54H87O3P. It is known for its use as an antioxidant in various industrial applications. The compound is characterized by its phosphite ester structure, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite typically involves the reaction of nonylphenol with phosphorus trichloride. The process can be summarized in the following steps:
Reaction of Nonylphenol with Phosphorus Trichloride: Nonylphenol is reacted with phosphorus trichloride in the presence of a base, such as triethylamine, to form the intermediate phosphorochloridite.
Formation of the Final Product: The intermediate is then reacted with additional nonylphenol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate large quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves controlled temperature and pressure conditions, along with the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and nonylphenol.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Phosphates and nonylphenol.
Hydrolysis: Phosphoric acid and nonylphenol.
Substitution: Depending on the nucleophile, different substituted phosphites can be formed.
Wissenschaftliche Forschungsanwendungen
2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite has a wide range of applications in scientific research and industry:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance stability.
Industry: Widely used in the production of plastics, rubber, and other materials to improve their durability and lifespan.
Wirkmechanismus
The mechanism of action of 2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite primarily involves its antioxidant properties. The compound can donate electrons to neutralize free radicals, thereby preventing oxidative damage to materials and biological systems. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(nonylphenyl) phosphite
- Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite
- Tris(2,4-di-tert-butylphenyl) phosphite
Uniqueness
2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as an antioxidant in various applications. Its long nonyl chains enhance its compatibility with hydrophobic materials, making it a preferred choice in the polymer and plastic industries.
Eigenschaften
CAS-Nummer |
85030-49-5 |
|---|---|
Molekularformel |
C54H87O3P |
Molekulargewicht |
815.2 g/mol |
IUPAC-Name |
[2,4-di(nonyl)phenyl] bis(4-nonylphenyl) phosphite |
InChI |
InChI=1S/C54H87O3P/c1-5-9-13-17-21-25-29-33-48-37-42-52(43-38-48)55-58(56-53-44-39-49(40-45-53)34-30-26-22-18-14-10-6-2)57-54-46-41-50(35-31-27-23-19-15-11-7-3)47-51(54)36-32-28-24-20-16-12-8-4/h37-47H,5-36H2,1-4H3 |
InChI-Schlüssel |
LDLQMIVOOISNKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)CCCCCCCCC)OC3=C(C=C(C=C3)CCCCCCCCC)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


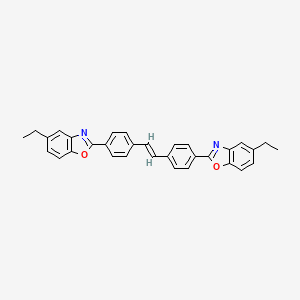
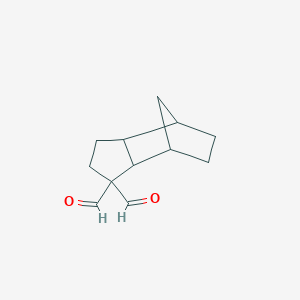
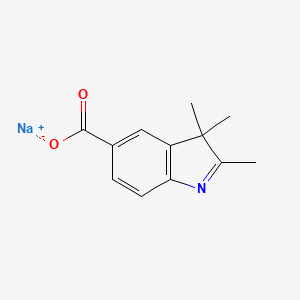
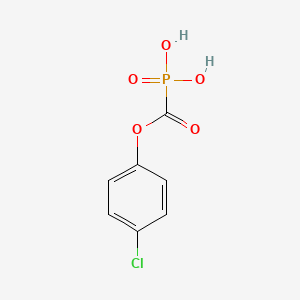
![2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol](/img/structure/B15178455.png)

